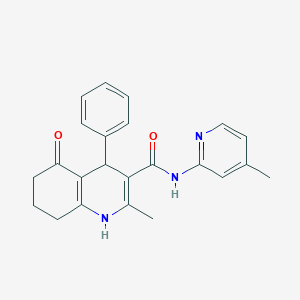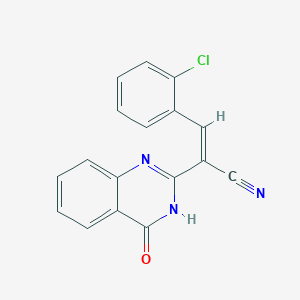
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone is a complex organic compound that features a quinoline core substituted with bromine, morpholine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Friedländer synthesis. This involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
The bromination of the quinoline core is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic quinoline core can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nitration: Formation of nitroquinoline derivatives.
Sulfonation: Formation of sulfonylquinoline derivatives.
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular signaling pathways, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 1-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)ethanone
- 1-(6-Bromo-4-phenylquinolin-2-yl)phenol
- 1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone
Uniqueness
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities and applications.
属性
分子式 |
C21H19BrN2O2 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC 名称 |
1-(6-bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C21H19BrN2O2/c1-14(25)19-20(15-5-3-2-4-6-15)17-13-16(22)7-8-18(17)23-21(19)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3 |
InChI 键 |
WACAODLQXYRTOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3CCOCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11649262.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B11649275.png)
![2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl-](/img/structure/B11649284.png)
![ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B11649290.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one](/img/structure/B11649293.png)
![1,4-Bis[(3-bromophenyl)methyl]piperazine](/img/structure/B11649306.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11649318.png)
![ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate](/img/structure/B11649319.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11649325.png)
![N'-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11649330.png)

![2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11649334.png)
![3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649349.png)
